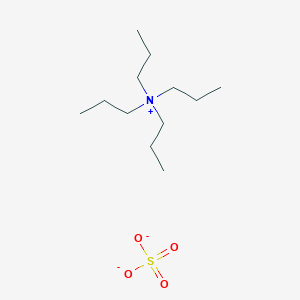
Tetrapropylazanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to off-white solid that is slightly soluble in water and methanol . This compound is known for its hygroscopic nature and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapropylazanium;sulfate can be synthesized through the reaction of tetrapropylammonium hydroxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
(C3H7)4N+OH-+H2SO4→(C3H7)4N+HSO4-+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization and filtration processes to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapropylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution reactions can produce a variety of quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Tetrapropylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is employed in the study of ion transport and membrane dynamics.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of tetrapropylazanium;sulfate involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by altering their conformation or binding properties. The pathways involved include ion transport and signal transduction, which are critical for various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium sulfate
- Tetraethylammonium sulfate
- Tetrabutylammonium sulfate
Uniqueness
Tetrapropylazanium;sulfate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications .
Eigenschaften
Molekularformel |
C12H28NO4S- |
|---|---|
Molekulargewicht |
282.42 g/mol |
IUPAC-Name |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI-Schlüssel |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



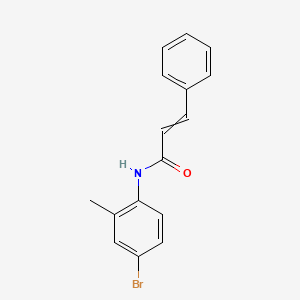
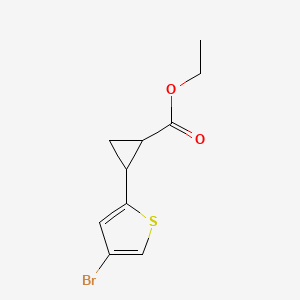
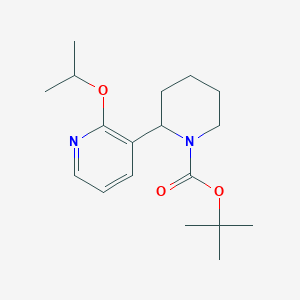

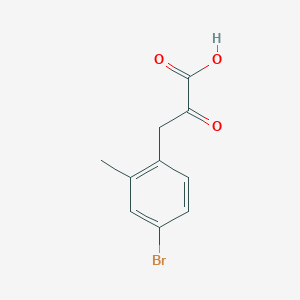


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
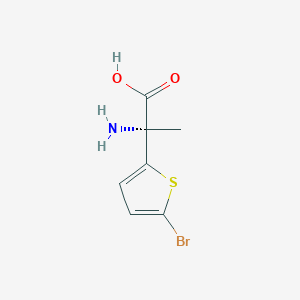

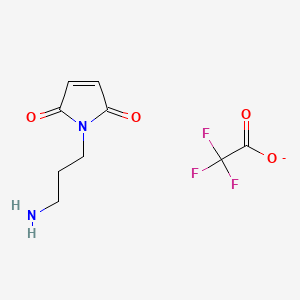
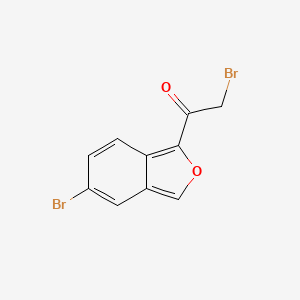
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
